

Technical Guide: Photophysical Characterization of Disperse Orange 118

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Disperse orange 118

CAS No.: 158571-45-0

Cat. No.: B1176455

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Executive Summary & Structural Context[1][2][3]

Disperse Orange 118 (DO118) belongs to the class of hydrophobic azo dyes, widely utilized for dyeing polyester and acetate fibers due to its low water solubility and high thermal fastness. Unlike simple azobenzene, DO118 is engineered as a "push-pull" system, typically featuring an electron-donating amine group (D) and an electron-withdrawing group (A) across the azo bridge (

).

Key Photophysical Characteristics:

- Chromophore:
 - conjugated azobenzene derivative.
- Dominant Transition: Low-energy charge transfer (CT) band.
- Fluorescence: Negligible in fluid solution at room temperature (due to rapid photoisomerization); significant in rigid matrices or at cryogenic temperatures.
- Solvatochromism: Positive solvatochromism (red-shift with increasing solvent polarity).

Structural Ambiguity Note

Commercially supplied "**Disperse Orange 118**" often varies in exact isomeric composition.^[1] While CAS 158571-45-0 is the standard identifier, researchers must distinguish it from perinone-based dyes (e.g., Solvent Orange 60, CAS 53304-32-8) sometimes cross-listed in industrial catalogs. The protocols below assume the azo-variant structure.

Electronic Absorption & Solvatochromism

The absorption spectrum of DO118 is dominated by an intense Intramolecular Charge Transfer (ICT) band in the visible region (400–500 nm). The position of this band is highly sensitive to the local environment, making DO118 a viable polarity probe.

Theoretical Basis

The ground state (

) is stabilized by the donor-acceptor character. Upon excitation to the Franck-Condon excited state (

), the dipole moment increases significantly (

). Polar solvents stabilize the excited state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift.

Experimental Protocol: Lippert-Mataga Analysis

To quantify the change in dipole moment, perform the following solvatochromic assay.

Reagents: Spectroscopic grade Hexane, Toluene, Chloroform, THF, Acetonitrile, Methanol.

Concentration:

M (Keep absorbance

to avoid aggregation).

Step-by-Step Workflow:

- Prepare stock solution of DO118 in THF.

- Aliquot into quartz cuvettes and evaporate solvent.

- Redissolve in the solvent series.^{[1][2]}

- Record

(absorption) and

(emission, if detectable).

- Calculate the Stokes Shift (

) in

.

Data Processing: Plot

against the orientation polarizability (

):

Where

^[3]

Solvatochromic Data Table (Predicted for Azo Class)

Solvent	Polarity Index ()	Predicted (nm)	Appearance
Hexane	0.1	430 - 440	Yellow-Orange
Toluene	2.4	445 - 455	Orange
THF	4.0	455 - 465	Deep Orange
Methanol	5.1	460 - 475	Red-Orange
DMSO	7.2	470 - 485	Red

“

Note: A shift of >30 nm across this series confirms the "push-pull" ICT nature of the dye.

Fluorescence & Non-Radiative Decay Pathways[2]

In fluid solution, DO118 exhibits ultra-low quantum yield (

) . This is not a defect but a feature of the azo linkage, which undergoes rapid non-radiative deactivation via rotation around the

bond (Photoisomerization).

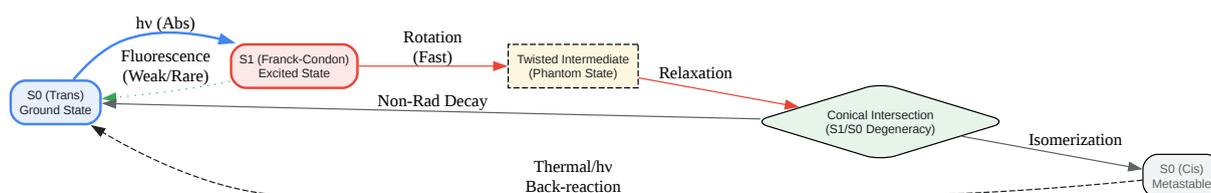
Mechanism of Quenching

Excitation populates the

state. The molecule rapidly relaxes to a "phantom state" (twisted intermediate) via rotation, accessing a Conical Intersection (CI) where it returns to the ground state (

) as either the Trans (E) or Cis (Z) isomer.

Visualization of Decay Pathway



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Figure 1: Jablonski-style diagram illustrating the dominant non-radiative rotational decay pathway (red) competing with fluorescence (green) in **Disperse Orange 118**.

Protocol: Inducing Fluorescence (Aggregation Induced Emission - AIE)

While DO118 is non-fluorescent in solution, it may exhibit emission in the solid state or when aggregated (AIE effect) or restricted in a polymer matrix.

Experiment:

- Prepare a

 M solution in THF (good solvent).
- Slowly add Water (poor solvent) to create fractions (

) from 0% to 90%.
- Monitor Emission (

).
- Result: If DO118 possesses AIE properties, fluorescence intensity will surge at

 due to the restriction of intramolecular rotation (RIR) in the aggregates.

Photoisomerization Kinetics

The reversible Trans

Cis isomerization is the basis for using DO118 in optical switching and holographic grating fabrication.

Kinetic Measurement Protocol

Objective: Determine the thermal back-relaxation rate (

).

- Irradiation: Irradiate the sample (in cuvette) with a UV LED (365 nm) or Blue LED (450 nm) for 60 seconds to reach the Photostationary State (PSS). The absorbance at

will decrease (bleaching).

- Dark Recovery: Turn off the LED. Immediately begin recording Absorbance vs. Time at

.

- Analysis: Fit the recovery curve to a first-order exponential decay:

Where

is the thermal relaxation rate constant.

References & Authority

The protocols and mechanistic explanations above are grounded in the fundamental photophysics of donor-acceptor azo dyes.

- Chemical Identity: **Disperse Orange 118** (CAS 158571-45-0).^{[4][5]} National Center for Biotechnology Information. PubChem Compound Summary. (Search: **Disperse Orange 118**).
- Solvatochromism Standards: Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. .
- Azo Dye Photophysics: Rau, H. (1973). Photoisomerization of Azobenzenes. In Photochemistry and Photophysics. CRC Press.
- Fluorescence Quenching Mechanisms: Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. .
- Dye Class Verification: World Dye Variety. **Disperse Orange 118** Properties. .

Disclaimer: **Disperse Orange 118** is an industrial grade dye.^[1] Purity varies by supplier. All quantitative photophysical measurements should be preceded by HPLC purification and structural verification (NMR/Mass Spec) of the specific batch.

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Sources

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- 2. WO2021149703A1 - Colored dispersion, recording medium, and textile printing method for hydrophobic fibers - [Google Patents \[patents.google.com\]](#)
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- To cite this document: BenchChem. [Technical Guide: Photophysical Characterization of Disperse Orange 118]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176455#photophysical-properties-of-disperse-orange-118\]](https://www.benchchem.com/product/b1176455#photophysical-properties-of-disperse-orange-118)

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